9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F2O2. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon and a carboxylic acid group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the fluorination of bicyclo[3.3.1]nonane derivatives. One common method includes the reaction of bicyclo[3.3.1]nonane-3-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane: A related compound used as a catalyst in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H14F2O2 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)7-2-1-3-8(10)5-6(4-7)9(13)14/h6-8H,1-5H2,(H,13,14) |
InChI Key |
WOBMQZMVMMWONV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)C(=O)O |
Origin of Product |
United States |
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